tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C11H17N3O2. It is a derivative of pyridine and is often used as an intermediate in organic synthesis. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it a valuable protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This property is particularly useful in the synthesis of complex molecules, where selective protection and deprotection steps are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-aminopyridin-3-yl)carbamate
- tert-Butyl (6-aminopyrimidin-4-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the aminomethyl and pyridine moieties. This combination makes it a versatile intermediate in organic synthesis, allowing for the selective modification of complex molecules .
Biological Activity
Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyridine ring, an aminomethyl substituent, and a tert-butyl carbamate group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an enzyme inhibitor and its effects on various cellular pathways.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Its carbamate group enhances stability and bioavailability, while the pyridine moiety is likely involved in binding interactions that modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of various aminopyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results compared to controls .
Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on human cancer cell lines to evaluate the anticancer potential of this compound. The compound exhibited dose-dependent cytotoxic effects, particularly against glioblastoma cells. The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
Glioblastoma | 15 | 5 |
Breast Cancer | 25 | 10 |
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
Tert-butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate | Pyrrolidine ring present | Anticancer properties | Enhanced neuroactivity |
Tert-butyl carbamate | Basic carbamate structure | General use in synthetic chemistry | Lacks specific biological activity |
This comparison highlights how the specific combination of functional groups in this compound may confer unique biological activities that are not present in simpler analogs.
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMGWBRYRZREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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